molecular formula C9H12ClN B3176759 2-Chloro-6-isopropylaniline CAS No. 112121-86-5

2-Chloro-6-isopropylaniline

Cat. No.: B3176759
CAS No.: 112121-86-5
M. Wt: 169.65 g/mol
InChI Key: CWTJQUNXOVZQJF-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylaniline is an aromatic amine derivative with the molecular formula C₉H₁₂ClN and an average molecular weight of 177.29 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 6-position, along with an amino (-NH₂) functional group. The compound has a CAS registry number of 112121-86-5 and is typically available in purities of ≥97% in quantities ranging from 100 mg to 1 g for research applications . Its structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated anilines are often used to modulate reactivity and bioavailability.

Properties

CAS No.

112121-86-5

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-chloro-6-propan-2-ylaniline

InChI

InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3

InChI Key

CWTJQUNXOVZQJF-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)Cl)N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The presence of a chlorine atom (atomic weight ~35.45 g/mol) in this compound increases its molecular weight compared to non-halogenated analogs like 2-Methyl-6-isopropylaniline (149.23 g/mol) . Bulky substituents (e.g., isopropyl vs. methyl) significantly influence steric hindrance. For example, 2-Isopropyl-6-propylaniline shares the same molecular weight as this compound (177.29 g/mol) but lacks halogen-mediated electronic effects .

Electronic and Steric Properties: The chlorine atom in this compound acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This contrasts with 2-Methyl-6-isopropylaniline, where the methyl group is electron-donating, enhancing ring activation .

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